molecular formula C15H7Cl4NOS B11134676 3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide

3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11134676
M. Wt: 391.1 g/mol
InChI Key: NEVMJXBEVKHZTM-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core substituted with chlorine atoms and a carboxamide group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide typically involves the chlorination of a benzothiophene precursor followed by the introduction of the carboxamide group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzothiophene derivatives.

Scientific Research Applications

3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-N-(2,4-dichlorophenyl)pyridine-2-carboxamide
  • 3,6-dichloro-N-[2-(2,4-dichlorophenyl)ethyl]pyridine-2-carboxamide

Uniqueness

3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties compared to similar compounds with pyridine cores. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C15H7Cl4NOS

Molecular Weight

391.1 g/mol

IUPAC Name

3,6-dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H7Cl4NOS/c16-7-2-4-11(10(18)5-7)20-15(21)14-13(19)9-3-1-8(17)6-12(9)22-14/h1-6H,(H,20,21)

InChI Key

NEVMJXBEVKHZTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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